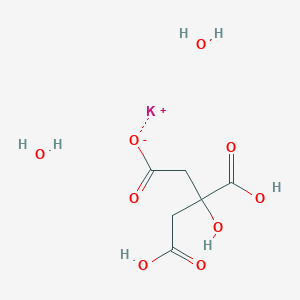
Potassium dihydrogen citrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dihydrogen citrate hydrate is used as a buffering agent and a chelating agent . It is used as an alkalizing agent in the renal function . It is found that it increases the bone density, thereby used in research experiments related to the treatment of osteoporosis .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, citrate salts are generally produced by neutralizing citric acid with the appropriate base, in this case, potassium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C6H7KO7 . The InChI Key is WKZJASQVARUVAW-UHFFFAOYNA-M . The SMILES representation is [K+].OC(=O)CC(O)(CC([O-])=O)C(O)=O .Physical And Chemical Properties Analysis
This compound is a crystalline powder . It has a molecular weight of 230.21 g/mol . It has impurity content of Chloride: ≤0.002 % and Sodium: ≤0.05 % . It also has insoluble material ≤0.005 % .Wissenschaftliche Forschungsanwendungen
pH Buffering Properties : Potassium dihydrogen citrate is noted for its ability to exhibit reference pH values close to primary standard pH buffer solutions, making it a potential candidate for use in laboratory settings for pH calibration and control. It's noteworthy that citrate reagent is not yet commercially available as a standard reference material, indicating a potential area for future development (Lito, Camões, & Covington, 2003).
Crystal Growth and Thermal Properties : Research on potassium dihydrogen citrate crystals, especially when doped with metals like chromium or nickel, reveals insights into their growth, thermal stability, and photoluminescence properties. These studies suggest potential applications in materials science, such as the development of new materials with unique thermal or optical properties (Pandya et al., 2019); (Pandya et al., 2021).
Solubility and Heat of Solution : The solubility of potassium dihydrogen citrate in water across different temperatures has been studied, providing essential data for its potential use in various chemical processes. An interesting discovery is the formation of a previously unreported dihydrate, suggesting unique physical properties that could be explored further (Auken, 1991).
Ion-Exchange Properties : The ion-exchange separation capabilities of potassium dihydrogen citrate, particularly for sodium and potassium ions, have been investigated. This suggests potential applications in water treatment or purification processes (Komatsu, Fujiki, & Sasaki, 1993).
Microhardness and Indentation Fracture : Studies on the microhardness and indentation fracture of potassium dihydrogen citrate crystals indicate its potential for use in applications where mechanical stability and durability are crucial, such as in certain types of sensors or optical devices (Fang & Lambropoulos, 2004).
Volumetric Properties : Research on the volumetric properties of potassium dihydrogen citrate, particularly in aqueous solutions, provides valuable data for its use in chemical and biochemical applications, such as in reaction media or as a component in certain types of solutions (Sadeghi & Goodarzi, 2008).
Crystal Structure Analysis : Detailed crystal structure analysis of potassium dihydrogen citrate salts, including studies of double salts, offers insights into its molecular arrangement and interactions. This knowledge is crucial for developing new materials and understanding the material's behavior under various conditions (Zacharias & Glusker, 1993).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRHTYDFXPPRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)


![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)


![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)
